molecular formula C25H37NO4 B158136 (r)-Salmeterol CAS No. 135271-47-5

(r)-Salmeterol

カタログ番号 B158136
CAS番号: 135271-47-5
分子量: 415.6 g/mol
InChIキー: GIIZNNXWQWCKIB-VWLOTQADSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(r)-Salmeterol is a long-acting beta-2 agonist drug that is used to treat asthma and chronic obstructive pulmonary disease (COPD). It is a selective beta-2 receptor agonist, which means it binds specifically to beta-2 adrenergic receptors in the lungs to produce bronchodilation.

科学的研究の応用

  • Pharmacokinetics in Asthma Patients : A study by Soulele, Macheras, and Karalis (2017) analyzed the pharmacokinetics of inhaled salmeterol in asthma patients. This research highlighted the importance of understanding how salmeterol is processed in the body, including its absorption and distribution patterns, which are crucial for optimizing its therapeutic use (Soulele, Macheras, & Karalis, 2017).

  • Enantioselective Disposition and Doping Control : Jacobson et al. (2017) explored the enantioselective disposition of (R)-salmeterol and (S)-salmeterol in urine following inhaled dosing. This study is significant for understanding how different forms of salmeterol are metabolized and excreted, which has implications for doping control in athletics (Jacobson et al., 2017).

  • Synthesis of (R)-Salmeterol : Research by Bream, Ley, and Procopiou (2002) discussed the enantioselective synthesis of (R)-salmeterol, providing insights into the chemical processes involved in creating this specific form of the drug. This information is crucial for pharmaceutical manufacturing and the development of similar compounds (Bream, Ley, & Procopiou, 2002).

  • Bronchopulmonary Distribution and Receptor Localisation : A study by Jacobson et al. (2018) investigated the enantioselective bronchopulmonary distribution of salmeterol, focusing on receptor localization as a determinant of its duration of action. This study contributes to our understanding of how salmeterol interacts with receptors in the lungs and its implications for treating respiratory conditions (Jacobson et al., 2018).

  • β2-Adrenergic Receptor Phosphorylation and Internalization : Moore et al. (2007) studied how salmeterol stimulation dissociates β2-adrenergic receptor phosphorylation and internalization. This research provides valuable insights into the molecular mechanisms of salmeterol’s action and its differences from other beta-agonists (Moore et al., 2007).

  • Clinical Pharmacokinetics of Salmeterol : Cazzola, Testi, and Matera (2002) provided an overview of the clinical pharmacokinetics of salmeterol, discussing its absorption, distribution, metabolism, and excretion. This is fundamental for understanding its clinical effects and safety profile (Cazzola, Testi, & Matera, 2002).

特性

CAS番号

135271-47-5

製品名

(r)-Salmeterol

分子式

C25H37NO4

分子量

415.6 g/mol

IUPAC名

2-(hydroxymethyl)-4-[(1R)-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol

InChI

InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t25-/m0/s1

InChIキー

GIIZNNXWQWCKIB-VWLOTQADSA-N

異性体SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O

SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O

正規SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O

製品の起源

United States

Synthesis routes and methods

Procedure details

To a solution of 0.6 g (1.32 mmol) [2-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)-2-hydroxyethyl]-6-[4-phenylbutoxy)hexylamine in 20 ml of a 1:1 H2O/MeOH mixture is added 0.15 ml (1.75 mmol) 35% HCl. After allowing the reaction to stir for 48 hr at room temperature, the MeOH is evaporated off at reduced pressure. The resulting aqueous mixture is extracted with 20 ml CH2Cl2. The organic phase is washed sequentially with 20 ml of a saturated NaHCO3 solution and further 20 ml H2O, dried on anhydrous Na2SO4 and evaporated to dryness to yield 0.24 g (43.9%) 2-hydroxymethyl-4-{1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl}phenol.
Name
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(r)-Salmeterol
Reactant of Route 2
(r)-Salmeterol
Reactant of Route 3
(r)-Salmeterol
Reactant of Route 4
(r)-Salmeterol
Reactant of Route 5
(r)-Salmeterol
Reactant of Route 6
(r)-Salmeterol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。